3-Ethylisoxazol-5-amine
Overview
Description
3-Ethylisoxazol-5-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is an intermediate formed during the photocatalytic degradation of sulfamethoxazole .
Synthesis Analysis
The synthesis of 3-Ethylisoxazol-5-amine can be achieved from 3-OXO-PENTANENITRILE . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of 3-Ethylisoxazol-5-amine is C5H8N2O, and its molecular weight is 112.13 g/mol. The structure determination of small molecule compounds can be done by an electron diffractometer for 3D ED/MicroED .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The reaction of enones with hydroxylamine affords selectively isoxazoles depending on the reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3-amino-5-substituted-isoxazoles, such as 3-Ethylisoxazol-5-amine, can be synthesized through a novel two-step procedure involving the reaction of 3-bromoisoxazolines with amines and subsequent oxidation (Girardin et al., 2009).
- Chemical Reactions : The reactivity of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of amines highlights the potential pathways for chemical transformations in isoxazole derivatives (Ang & Prager, 1993).
Applications in Medicinal Chemistry
- Anticonvulsant Activities : Certain 3-substituted 1,2-benzisoxazole derivatives exhibit marked anticonvulsant activity in mice, suggesting potential medicinal applications (Uno et al., 1979).
- Antileucemic Activity : Some derivatives of 5-amino-3-methyl-4-ureidoisoxazoles and related compounds have been synthesized and tested for their antileucemic activity (Ryng & Duś, 1994).
Pharmaceutical Chemistry
- Antibacterial and Antifungal Properties : Isoxazole derivatives like 3-methyl-4H-isoxazol-5-one have shown activity against gram-positive bacteria such as Staphylococcus aureus and possess antifungal properties (Banpurkar et al., 2018).
- Catalysis and Enantioselective Reactions : Isoxazole compounds are used in catalyst-assisted γ-C(sp3)-H bond activation in amino acid derivatives, demonstrating their role in selective synthesis (Pasunooti et al., 2015).
Organic Synthesis
- Heterocyclic Synthesis : 3-Ethylisoxazol-5-amine and its derivatives are involved in the synthesis of various heterocyclic systems, indicating their versatility in organic synthesis (Morozova et al., 2019).
- Isoxazole-Pyridine Derivatives : Its involvement in the synthesis of isoxazolo[5,4-b]pyridine derivatives through multi-component reactions highlights its utility in creating novel compounds (Meena et al., 2018).
Safety And Hazards
The safety data sheet for 3-Ethylisoxazol-5-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
properties
IUPAC Name |
3-ethyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMSYVKRKWKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446297 | |
Record name | 3-Ethylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisoxazol-5-amine | |
CAS RN |
77479-49-3 | |
Record name | 3-Ethylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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